2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Description
Evolution of Pyrazole-Quinoline Hybrid Research
The strategic combination of pyrazole and quinoline motifs traces its origins to the early 2000s, when researchers began exploring molecular hybridization as a method to enhance bioactivity and physicochemical properties. Pyrazole, a five-membered ring containing two nitrogen atoms, contributes strong hydrogen-bonding capacity and metabolic stability, while quinoline, a bicyclic system fused from benzene and pyridine, offers planar aromaticity and π-stacking capabilities. Initial studies focused on simple adducts, but the advent of multicomponent reactions enabled the synthesis of complex hybrids. For example, Sangani et al. (2014) demonstrated the efficacy of one-pot cyclocondensation to create pyrazole-quinoline-pyridine hybrids with potent antimicrobial and anticancer activities. These efforts underscored the value of integrating disparate heterocycles to access novel chemical space.
A pivotal advancement was the development of regioselective coupling strategies, which allowed precise control over the substitution patterns of the pyrazole and quinoline rings. This precision proved critical for optimizing interactions with biological targets such as enzymes and DNA. The compound 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid embodies this progress, featuring a methyl-substituted pyrazole at the 4-position of the quinoline core—a configuration shown to enhance electronic delocalization and binding affinity.
Academic Significance of this compound
This compound’s structural and functional attributes have made it a focal point in medicinal and materials chemistry. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| CAS Number | 957035-25-5 |
| IUPAC Name | 2-(1-Methylpyrazol-4-yl)quinoline-4-carboxylic acid |
| Topological Polar Surface Area | 75.3 Ų |
The quinoline moiety’s rigid planar structure facilitates intercalation into biological macromolecules, while the pyrazole ring’s nitrogen atoms enable hydrogen bonding with protein residues. Computational studies reveal that the methyl group at the pyrazole’s 1-position sterically shields the N–H bond, reducing metabolic degradation and enhancing bioavailability. These features have spurred investigations into its applications as a kinase inhibitor or fluorescence probe, though its full potential remains underexplored.
Theoretical Frameworks in Heterocyclic Compound Research
The design and analysis of this compound are grounded in principles of heterocyclic chemistry. Quinoline belongs to the azanaphthalene family, characterized by a 10-π-electron system that confers aromatic stability and electrophilic substitution reactivity. Pyrazole, a 6-π-electron diene, exhibits aromaticity through delocalization of lone pairs from its two nitrogen atoms. The fusion of these systems creates a conjugated framework that enhances electron density at the carboxylic acid group, making it a site for nucleophilic attack or coordination.
Modern theoretical approaches, such as density functional theory (DFT) and molecular docking, have been instrumental in predicting the compound’s behavior. For instance, studies on analogous hybrids have shown that the quinoline ring’s C4-carboxylic acid group forms hydrogen bonds with kinase active sites, while the pyrazole nitrogen participates in π-cation interactions with arginine residues. These insights guide the rational modification of hybrid structures to improve target selectivity and potency.
The Hantzsch-Widman nomenclature system provides a standardized framework for naming such hybrids, ensuring clarity in academic discourse. However, the complexity of fused systems often necessitates IUPAC-sanctioned exceptions, as seen in the retention of “quinoline” and “pyrazole” in the compound’s formal name. This interplay of tradition and innovation underscores the dynamic nature of heterocyclic chemistry.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17-8-9(7-15-17)13-6-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZZNBSTJUJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204843 | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-25-5 | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957035-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group transformations. One common method involves the reaction of 2-chloroquinoline with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the quinoline ring .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (abbreviated as MPQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MPQCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- CAS Number : 957035-25-5
- IUPAC Name : 2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid
MPQCA is characterized by a quinoline core substituted with a pyrazole ring, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of MPQCA as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including human lung cancer (A549) and colon cancer (HT-29). Research indicates that MPQCA induces apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways.
Table 1: Anticancer Activity of MPQCA
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| HT-29 | 12.8 | Inhibition of anti-apoptotic proteins |
| H460 | 10.5 | Activation of caspase pathways |
Anti-inflammatory Effects
MPQCA exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 2: Anti-inflammatory Activity of MPQCA
| Assay Type | Result |
|---|---|
| TNF-α Inhibition | IC₅₀ = 20 µM |
| IL-6 Inhibition | IC₅₀ = 18 µM |
| NO Production | Decreased by 50% at 25 µM |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections. Studies have reported that MPQCA inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of MPQCA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of MPQCA can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Antibacterial Mechanism : Disruption of bacterial cell membrane integrity.
Case Study 1: Anticancer Activity in Vivo
A study conducted on a mouse model bearing A549 xenografts demonstrated that administration of MPQCA significantly reduced tumor growth compared to control groups, with a notable increase in apoptotic cells observed in histological analyses.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a carrageenan-induced paw edema model, MPQCA treatment resulted in a marked reduction in paw swelling, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution at the Quinoline 2-Position
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
- Structure : Replaces the pyrazole with a 4-bromophenyl group.
- Synthesized via the Doebner reaction .
- Applications : Used in antimicrobial and anticancer studies .
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid
- Structure : Features an ethyl and methyl group on the pyrazole nitrogen (CAS: 522594-91-8).
- Molecular weight: 281.32 g/mol .
2-(1-Methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic Acid
Substitution on the Quinoline Core
7,8-Dimethyl-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid
- Structure: Methyl groups at the 7- and 8-positions of the quinoline.
- Priced at €745.00/50 mg .
2-(2-Furyl)-6,8-dimethylquinoline-4-carboxylic Acid
Positional Isomerism in Pyrazole Substitution
- 2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic Acid (CAS: 925146-01-6) differs in pyrazole substitution position, leading to distinct NMR spectral profiles (e.g., shifted aromatic proton signals) .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?
The synthesis typically involves multi-step strategies, such as:
- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media to form the quinoline core .
- Coupling Reactions : Use of coupling agents like PyBOP in DMF to link the pyrazole moiety to the quinoline backbone, followed by hydrolysis to yield the carboxylic acid group .
- Cyclocondensation : Ethyl acetoacetate and DMF-DMA can be used to construct pyrazole rings, which are later functionalized onto the quinoline structure .
Purification often employs reverse-phase HPLC with C18 columns under gradient elution to isolate high-purity products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm the positions of the methylpyrazole and carboxylic acid groups. For example, aromatic protons on quinoline resonate at δ 7.5–8.5 ppm, while pyrazole protons appear as singlets near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting intermediates during synthesis .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents, as demonstrated in structurally analogous quinoline derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial Activity : Metal complexes of related quinoline-carboxylic acids show inhibition against E. coli and S. aureus via metal-ligand coordination disrupting bacterial membranes .
- Antimycobacterial Potential : Quinoline derivatives with pyrazole substituents exhibit activity against Mycobacterium tuberculosis, likely by targeting cell wall synthesis .
Advanced Research Questions
Q. How does this compound interact with transition metals in coordination chemistry?
The carboxylic acid and pyrazole nitrogen atoms act as chelating sites. For example:
- Copper(II) Complexes : Form octahedral geometries with quinoline as a primary ligand, enhancing redox activity and antibacterial efficacy .
- Zinc(II) Coordination : Stabilizes the compound in aqueous media, which is critical for pharmacokinetic studies .
Methodological Note: UV-Vis titration and cyclic voltammetry are used to determine binding constants and redox potentials .
Q. How can stability challenges during synthesis or storage be mitigated?
- Instability in Organic Solvents : Compounds with similar structures degrade in DMSO or MeOH over time. Lyophilization and storage at −80°C in inert atmospheres are recommended .
- Oxidative Degradation : Use of antioxidants (e.g., BHT) or RuO₂ catalysis during synthesis minimizes unwanted side reactions .
Q. What computational approaches support the analysis of its electronic structure?
Q. How can contradictions in biological activity data be resolved?
Q. What strategies optimize regioselectivity in functionalizing the quinoline core?
- Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acid) to install substituents at the 2- or 4-positions .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for heterocyclic coupling steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
